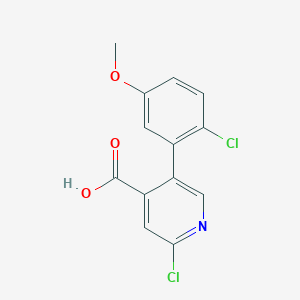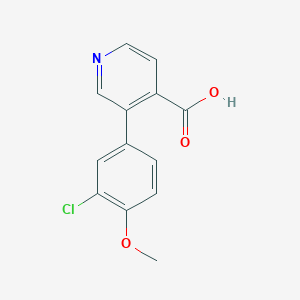
2-Chloro-5-(2-chloro-5-methoxyphenyl)isonicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(2-chloro-5-methoxyphenyl)isonicotinic acid (2C5MPA) is a synthetic organic compound that is widely used in scientific research applications. It is an important intermediate in the synthesis of compounds with a variety of biological activities. 2C5MPA has been used in the synthesis of drugs, pesticides, and other compounds with potential therapeutic applications.
Applications De Recherche Scientifique
2-Chloro-5-(2-chloro-5-methoxyphenyl)isonicotinic acid, 95% has been used in various scientific research applications, including the synthesis of drugs, pesticides, and other compounds with potential therapeutic applications. It has also been used as a reagent in organic synthesis, and as a catalyst in the production of polymers. Additionally, 2-Chloro-5-(2-chloro-5-methoxyphenyl)isonicotinic acid, 95% has been used in the synthesis of compounds with potential anti-cancer, anti-inflammatory, and anti-viral activities.
Mécanisme D'action
2-Chloro-5-(2-chloro-5-methoxyphenyl)isonicotinic acid, 95% acts as a catalyst in the synthesis of various compounds. It is believed to catalyze the formation of covalent bonds between two molecules, resulting in the formation of a new compound. Additionally, 2-Chloro-5-(2-chloro-5-methoxyphenyl)isonicotinic acid, 95% acts as an inhibitor of certain enzymes, which can affect the activity of certain biochemical pathways.
Biochemical and Physiological Effects
2-Chloro-5-(2-chloro-5-methoxyphenyl)isonicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can affect the activity of certain biochemical pathways. Additionally, 2-Chloro-5-(2-chloro-5-methoxyphenyl)isonicotinic acid, 95% has been shown to have anti-inflammatory and anti-viral activities.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-5-(2-chloro-5-methoxyphenyl)isonicotinic acid, 95% has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, it is a relatively stable compound, and it can be used in a variety of experiments. However, 2-Chloro-5-(2-chloro-5-methoxyphenyl)isonicotinic acid, 95% also has some limitations. It is a relatively toxic compound, and it can be difficult to store and handle. Additionally, it can be difficult to control the reaction conditions for certain experiments.
Orientations Futures
The potential applications for 2-Chloro-5-(2-chloro-5-methoxyphenyl)isonicotinic acid, 95% are numerous and varied. It can be used in the synthesis of compounds with potential therapeutic applications, such as drugs, pesticides, and other compounds with potential anti-cancer, anti-inflammatory, and anti-viral activities. Additionally, it can be used as a reagent in organic synthesis and as a catalyst in the production of polymers. It can also be used to study the effects of certain enzymes and biochemical pathways. Finally, it can be used to study the effects of certain environmental factors, such as temperature and pH, on the synthesis of compounds.
Méthodes De Synthèse
2-Chloro-5-(2-chloro-5-methoxyphenyl)isonicotinic acid, 95% is synthesized using a two-step process. The first step involves the reaction of 5-chloro-2-methoxyphenyl isonicotinic acid (5C2MPA) with 2-chloro-5-methoxyphenyl isonicotinic acid (2-Chloro-5-(2-chloro-5-methoxyphenyl)isonicotinic acid, 95%) in the presence of an acid catalyst. The second step involves the reaction of the two isonicotinic acids with a base to form the desired product.
Propriétés
IUPAC Name |
2-chloro-5-(2-chloro-5-methoxyphenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO3/c1-19-7-2-3-11(14)8(4-7)10-6-16-12(15)5-9(10)13(17)18/h2-6H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBBXYWDUICSOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CN=C(C=C2C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10687927 |
Source


|
| Record name | 2-Chloro-5-(2-chloro-5-methoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10687927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261892-29-8 |
Source


|
| Record name | 2-Chloro-5-(2-chloro-5-methoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10687927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid, 95%](/img/structure/B6391822.png)
![2-Amino-5-[5-(methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95%](/img/structure/B6391827.png)
![6-[5-(Methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95%](/img/structure/B6391829.png)
![4-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid, 95%](/img/structure/B6391840.png)
![2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]isonicotinic acid, 95%](/img/structure/B6391847.png)
![2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]isonicotinic acid, 95%](/img/structure/B6391848.png)
![2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95%](/img/structure/B6391849.png)

![6-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95%](/img/structure/B6391860.png)




